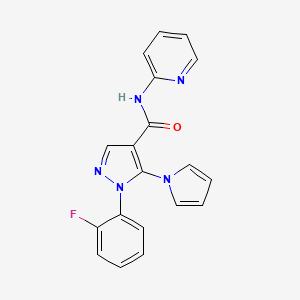

1-(2-fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC11414632

Molecular Formula: C19H14FN5O

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14FN5O |

|---|---|

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) |

| Standard InChI Key | MHNUYOWLKGZQGO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |

| Canonical SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2-Fluorophenyl)-N-(pyridin-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring (positions 1, 4, and 5 substituted) with a 2-fluorophenyl group at position 1, a pyrrole ring at position 5, and a carboxamide bridge linking position 4 to a pyridin-2-yl group . The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs .

Key Physicochemical Parameters

-

Molecular Formula: C<sub>19</sub>H<sub>14</sub>FN<sub>5</sub>O

-

Molecular Weight: 347.3 g/mol

-

logP: Estimated ~3.8 (based on analogous pyrazole-carboxamides)

-

Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (pyridine N, pyrrole N, amide O, pyrazole N).

-

Polar Surface Area: ~85 Ų, suggesting moderate solubility in polar solvents .

The stereochemistry is achiral due to symmetrical substituents and absence of stereogenic centers.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

-

Pyrrole Substitution: Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the pyrrole moiety at position 5.

-

Carboxamide Coupling: Reaction of the pyrazole-4-carboxylic acid intermediate with 2-aminopyridine using coupling agents like HATU or EDCI.

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Analytical Validation

-

<sup>1</sup>H/<sup>13</sup>C NMR: Key signals include δ 8.3–8.5 ppm (pyridine H), δ 7.1–7.3 ppm (fluorophenyl H), and δ 6.8 ppm (pyrrole H).

-

HRMS: [M+H]<sup>+</sup> at m/z 348.1211 (calc. 348.1209).

-

HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .

Comparative Analysis with Related Derivatives

The 2-fluorophenyl substitution in the target compound balances lipophilicity and steric effects, potentially optimizing target engagement compared to para-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume